4-(3-Fluoropyridin-2-yl)benzoic acid
Description
4-(3-Fluoropyridin-2-yl)benzoic acid is a fluorinated aromatic compound combining a benzoic acid backbone with a 3-fluoropyridine substituent. The fluorine atom at the 3-position of the pyridine ring and the carboxylic acid group at the para-position of the benzene ring confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its structural features enable participation in hydrogen bonding, π-π stacking, and coordination chemistry, which are critical for biological activity and crystallization behavior .
Properties
IUPAC Name |
4-(3-fluoropyridin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLFLAVUDJSGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737962 | |
| Record name | 4-(3-Fluoropyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260650-69-8 | |
| Record name | 4-(3-Fluoropyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine, which can then be coupled with benzoic acid .
Industrial Production Methods
Industrial production of 4-(3-Fluoropyridin-2-yl)benzoic acid may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The coupling reactions are typically carried out in solvent systems that allow for efficient mixing and heat transfer .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The benzoic acid moiety can be activated for coupling with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Fluorination: AlF3, CuF2, Bu4N+F− in DMF.
Coupling: Palladium catalysts, bases like K2CO3, and solvents such as DMF or THF.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-(3-Fluoropyridin-2-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Agricultural Chemistry: Fluorinated pyridines are often used in the synthesis of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(3-Fluoropyridin-2-yl)benzoic acid with analogs differing in substituent type, position, and heterocyclic systems:
Key Observations:
- Fluorine Position : The 3-fluoropyridine in the target compound provides steric hindrance compared to 2-fluoro analogs (e.g., 2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid), influencing binding affinity in receptor interactions .
- Heterocyclic Complexity : Fused systems (e.g., triazolo-pyridine in ) introduce rigidity, which may improve metabolic stability but complicate synthesis.
Crystallographic and Spectroscopic Data
- Target Compound: Limited crystallographic data are available, but analogs like 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine form monoclinic crystals (space group P2₁/c), indicating similar packing patterns.
- NMR Trends : Fluorine atoms in the pyridine ring (e.g., δ 7.11–7.41 ppm in ) cause distinct splitting patterns in ¹H NMR, aiding structural confirmation.
Biological Activity
4-(3-Fluoropyridin-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with cytochrome P450 enzymes, synthesis methods, and its role as a precursor for biologically active molecules.
Chemical Structure and Properties
This compound has the molecular formula CHFNO and a molecular weight of approximately 217.20 g/mol. Its structure consists of a benzoic acid moiety linked to a pyridine ring with a fluorine atom at the 3-position. This specific arrangement influences its chemical behavior and biological interactions significantly.
Interaction with Cytochrome P450 Enzymes
Research indicates that this compound acts as a ligand for cytochrome P450 enzymes, which are critical for drug metabolism. Studies utilizing ultraviolet-visible (UV-Vis) spectroscopy have demonstrated that this compound can induce spectral changes in these enzymes, suggesting it may influence their catalytic activity. The binding affinity and selectivity towards specific P450 isoforms can potentially affect drug metabolism and efficacy, making it an important compound for further pharmacological studies.
Synthesis of Biologically Active Molecules
The compound serves as a precursor in the synthesis of various biologically active derivatives. Notably, it has been involved in reactions leading to heteroaryl benzylureas, which exhibit glycogen synthase kinase 3 (GSK-3) inhibitory activity, and carboxyindoles, which have shown inhibitory effects on HCV NS5B polymerase. These derivatives highlight the compound's utility in drug discovery and development.
Binding Studies
A study focused on the binding properties of this compound with cytochrome P450 enzymes revealed that it could modulate enzyme activity through competitive inhibition. The interaction was characterized by kinetic assays that suggested a noncompetitive inhibition mechanism .
Structure-Activity Relationship (SAR)
In structure-activity relationship studies, variations in the fluorine substitution position on the pyridine ring were shown to significantly alter biological activity. For example, compounds with different fluorine positions exhibited varying degrees of potency against specific biological targets, underscoring the importance of molecular structure in determining biological outcomes .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their notable features:
| Compound Name | Structural Features |
|---|---|
| 4-(5-Fluoropyridin-2-yl)benzoic acid | Similar benzoic acid structure with different fluorine position |
| 4-(pyridin-2-yl)benzoic acid | Lacks fluorine substitution but retains pyridine functionality |
| 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid | Contains multiple fluorine substituents influencing reactivity |
The unique positional isomerism of this compound leads to distinct reactivity patterns compared to its analogs, highlighting its potential utility in targeted drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
